Cas no 59224-74-7 (1-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline)
1-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline Chemical and Physical Properties
Names and Identifiers
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- 1-methoxy-1-phenyl-3,4-dihydro-2h-isoquinoline
- 1-(4'-METHOXY)PHENYL-1,2,3,4-TETRAHYDRO-ISOQUINOLINE
- 1-(4-METHOXY)PHENYL-1,2,3,4-TETRAHYDRO-ISOQUINOLINE
- 1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline
- AKOS005136291
- 1-(4-Methoxy-phenyl)-1,2,3,4-tetrahydro-isoquinoline
- NS-03316
- FSFZUYODRIULLG-UHFFFAOYSA-N
- SCHEMBL3065108
- 59224-74-7
- CHEMBL21484
- DB-290776
- MFCD02179251
- BDBM50017043
- 1-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline
-
- MDL: MFCD02179251
- Inchi: 1S/C16H17NO/c1-18-14-8-6-13(7-9-14)16-15-5-3-2-4-12(15)10-11-17-16/h2-9,16-17H,10-11H2,1H3
- InChI Key: FSFZUYODRIULLG-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC(=CC=1)C1C2C=CC=CC=2CCN1
Computed Properties
- Exact Mass: 239.13111
- Monoisotopic Mass: 239.131014166g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 260
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 21.3Ų
Experimental Properties
- PSA: 21.26
1-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M229250-10mg |
1-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline |
59224-74-7 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M229250-50mg |
1-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline |
59224-74-7 | 50mg |
$ 160.00 | 2022-06-04 | ||
| TRC | M229250-100mg |
1-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline |
59224-74-7 | 100mg |
$ 230.00 | 2022-06-04 | ||
| OTAVAchemicals | 1038886-100MG |
1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline |
59224-74-7 | 95% | 100MG |
$92 | 2023-07-05 | |
| OTAVAchemicals | 1038886-250MG |
1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline |
59224-74-7 | 95% | 250MG |
$129 | 2023-07-05 | |
| OTAVAchemicals | 1038886-1000MG |
1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline |
59224-74-7 | 95% | 1g |
$286 | 2023-07-05 | |
| A2B Chem LLC | AG73582-100mg |
1-(4'-METHOXY)PHENYL-1,2,3,4-TETRAHYDRO-ISOQUINOLINE |
59224-74-7 | 95% | 100mg |
$303.00 | 2024-04-19 | |
| A2B Chem LLC | AG73582-250mg |
1-(4'-METHOXY)PHENYL-1,2,3,4-TETRAHYDRO-ISOQUINOLINE |
59224-74-7 | 95% | 250mg |
$344.00 | 2024-04-19 | |
| A2B Chem LLC | AG73582-1g |
1-(4'-METHOXY)PHENYL-1,2,3,4-TETRAHYDRO-ISOQUINOLINE |
59224-74-7 | 95% | 1g |
$518.00 | 2024-04-19 |
1-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline Related Literature
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
Additional information on 1-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline
Professional Introduction to Compound with CAS No. 59224-74-7 and Product Name: 1-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline
The compound with CAS No. 59224-74-7 and the product name 1-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline represents a significant area of interest in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the tetrahydroisoquinoline class, a heterocyclic structure that has garnered considerable attention due to its diverse pharmacological properties and potential applications in drug discovery.
Tetrahydroisoquinoline derivatives are known for their involvement in various biological pathways, including neurotransmitter systems and enzyme inhibition. The presence of a 4-methoxyphenyl substituent in this molecule enhances its interaction with specific biological targets, making it a valuable scaffold for developing novel therapeutic agents. Recent advancements in synthetic chemistry have enabled the efficient preparation of complex tetrahydroisoquinoline derivatives, which has further fueled research in this domain.
One of the most compelling aspects of 1-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline is its potential as an intermediate in the synthesis of more complex pharmacophores. Researchers have leveraged this compound to develop molecules with enhanced binding affinity and selectivity for targets such as serotonin receptors and monoamine transporters. These interactions are crucial for the treatment of neurological disorders, including depression and Parkinson's disease.
Recent studies have highlighted the importance of structural modifications in tetrahydroisoquinoline derivatives to optimize their pharmacokinetic profiles. The methoxy group at the para position of the aromatic ring plays a pivotal role in modulating the compound's solubility, metabolic stability, and overall bioavailability. By fine-tuning this structural feature, scientists have been able to develop derivatives with improved pharmacological properties.
The synthesis of 1-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline involves multi-step organic reactions that require precise control over reaction conditions. Modern synthetic methodologies have enabled the streamlined production of this compound, making it more accessible for further research and development. Techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the tetrahydroisoquinoline core.
In terms of biological activity, 1-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline has shown promising results in preclinical studies. Its ability to interact with specific protein targets has been investigated using computational modeling and experimental validation. These studies have revealed that the compound exhibits moderate affinity for certain serotonin receptors (e.g., 5-HT1A), which is relevant for developing drugs targeting mood disorders.
The pharmaceutical industry has been particularly interested in tetrahydroisoquinoline derivatives due to their potential as scaffolds for drug development. The structural flexibility of this class allows for the creation of molecules with diverse biological activities. 1-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline is no exception and has been explored as a precursor for more complex analogs with enhanced therapeutic efficacy.
Advances in analytical chemistry have also contributed to a better understanding of the pharmacological properties of this compound. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) have been instrumental in elucidating its molecular structure and interactions with biological targets. These tools provide critical insights into how the compound behaves within biological systems.
The future direction of research on 1-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline and related derivatives is likely to focus on optimizing their pharmacological profiles through structural modifications. By incorporating additional functional groups or altering the substitution pattern on the aromatic ring, scientists aim to develop molecules with improved potency and reduced side effects.
Collaborative efforts between synthetic chemists and biologists are essential for advancing the development of tetrahydroisoquinoline-based drugs. Such interdisciplinary approaches can accelerate the discovery process by integrating synthetic expertise with biological insights. This synergy is crucial for translating laboratory findings into viable therapeutic options for patients.
In conclusion,1-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline represents a promising compound in pharmaceutical research due to its unique structural features and potential biological activities. Ongoing studies continue to explore its applications in drug development, with a particular focus on neurological disorders. The continued refinement of synthetic methodologies and analytical techniques will further enhance our understanding of this compound's pharmacological properties.
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